(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile
Overview
Description
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile is a synthetic organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a dimethylamino group and a nitrile group on a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Starting Material: Begin with 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Propenenitrile Backbone: React the starting material with an appropriate reagent to introduce the propenenitrile moiety.
Dimethylamino Group Introduction: Introduce the dimethylamino group through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The chloro group on the pyridine ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Products could include primary amines or other reduced forms.
Substitution: Products would depend on the nucleophile used, potentially forming new C-N or C-S bonds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.
Biology and Medicine
Pharmaceuticals: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and dimethylamino groups could play key roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methylamino)-2-propenenitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-butenenitrile: Similar structure but with a butenenitrile backbone.
Uniqueness
The presence of both the trifluoromethyl and dimethylamino groups in (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-18(2)6-7(4-16)10-9(12)3-8(5-17-10)11(13,14)15/h3,5-6H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLZKLGOSZEREO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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